Product packaging for 2-(2-Fluorobenzyl)pyrrolidine(Cat. No.:CAS No. 383127-84-2)

2-(2-Fluorobenzyl)pyrrolidine

Cat. No.: B2937596
CAS No.: 383127-84-2
M. Wt: 179.238
InChI Key: QCUXMVRXZZBSCE-UHFFFAOYSA-N
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Description

Significance of the Pyrrolidine (B122466) Scaffold in Medicinal Chemistry Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry due to its remarkable structural and functional versatility. tandfonline.comfrontiersin.org This saturated scaffold is prevalent in a wide array of biologically active molecules, including natural alkaloids and synthetic therapeutic agents. frontiersin.org Its significance stems from several key attributes that make it an attractive component for drug design.

The three-dimensional, non-planar nature of the pyrrolidine ring allows for a more thorough exploration of pharmacophore space compared to its flat, aromatic counterparts. nih.govnih.gov This "pseudorotation" phenomenon contributes to increased molecular complexity and provides distinct stereochemical arrangements of substituents, which can be crucial for selective binding to biological targets like proteins and enzymes. nih.govresearchgate.net The stereogenicity of the carbon atoms within the pyrrolidine ring is a particularly powerful feature, as different stereoisomers can exhibit vastly different biological profiles. nih.govresearchgate.net

Furthermore, the pyrrolidine scaffold can enhance the pharmacokinetic properties of a drug candidate. Its inherent lipophilicity and conformational rigidity can lead to improved bioavailability, metabolic stability, and the ability to cross cellular membranes. tandfonline.com The pyrrolidine nucleus is found in numerous FDA-approved drugs, highlighting its proven track record in successful drug development. nih.gov Its utility extends across a broad spectrum of therapeutic areas, including anticancer, antidiabetic, antiviral, and anti-inflammatory agents. tandfonline.comfrontiersin.org

Role of Fluorine in Modulating Molecular Properties for Biological Applications

The introduction of fluorine into organic molecules is a widely adopted strategy in medicinal chemistry to enhance the biological activity and physicochemical properties of drug candidates. tandfonline.com The unique properties of the fluorine atom, being the most electronegative element, allow it to exert profound effects on a molecule's behavior in a biological system. mdpi.comacs.org

One of the primary reasons for incorporating fluorine is to improve metabolic stability. bohrium.com By strategically placing a fluorine atom at a metabolically susceptible position on a molecule, chemists can block oxidation by metabolic enzymes, thereby increasing the drug's half-life and duration of action. mdpi.combohrium.com

Fluorine can also significantly modulate the acidity or basicity (pKa) of nearby functional groups through its strong electron-withdrawing inductive effect. mdpi.combohrium.com This alteration in pKa can influence a compound's solubility, membrane permeability, and binding affinity to its target. acs.org Moreover, the substitution of hydrogen with fluorine can alter a molecule's lipophilicity, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com

Beyond metabolic and physicochemical effects, fluorine can directly participate in beneficial interactions with biological targets. It can enhance binding affinity through various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions. tandfonline.combohrium.com The small size of the fluorine atom, comparable to that of a hydrogen atom, often allows for its introduction without causing significant steric hindrance at the active site of a protein. tandfonline.com

Overview of 2-(2-Fluorobenzyl)pyrrolidine as a Core Structure in Advanced Chemical Biology

The compound this compound represents a synergistic combination of the advantageous properties of both the pyrrolidine scaffold and the fluorine atom. This unique amalgamation makes it a highly valuable core structure in the field of advanced chemical biology. The pyrrolidine moiety provides a robust and stereochemically defined framework, while the 2-fluorobenzyl group introduces the benefits of fluorination, such as enhanced metabolic stability and modulated electronic properties.

This core structure serves as a versatile building block for the synthesis of a diverse range of molecules with potential therapeutic applications. For instance, derivatives of fluorinated pyrrolidines have been investigated for their potential as inhibitors of enzymes involved in various diseases. acs.org The presence of the 2-fluoro substituent on the benzyl (B1604629) ring can influence the molecule's conformation and its interaction with target proteins, potentially leading to increased potency and selectivity.

Research has demonstrated the utility of this and structurally related fluorinated pyrrolidine scaffolds in the development of agents targeting the central nervous system, as well as in the creation of novel antimicrobial and anticancer compounds. vulcanchem.com The ability to systematically modify both the pyrrolidine ring and the fluorinated aromatic ring allows for extensive structure-activity relationship (SAR) studies, facilitating the optimization of lead compounds for improved efficacy and pharmacokinetic profiles. The study of molecules like this compound continues to provide valuable insights into the design of next-generation chemical probes and therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14FN B2937596 2-(2-Fluorobenzyl)pyrrolidine CAS No. 383127-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10/h1-2,4,6,10,13H,3,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUXMVRXZZBSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Design Principles for 2 2 Fluorobenzyl Pyrrolidine Analogs

Conformational Analysis and Steric Effects on Biological Activity

The five-membered pyrrolidine (B122466) ring is not planar and exists in various puckered conformations, often described as "envelope" or "twist" forms. nih.govresearchgate.net This phenomenon, known as pseudorotation, allows the ring to adopt different shapes to minimize steric strain and optimize substituent positioning for target binding. nih.govresearchgate.net The attachment of a bulky 2-fluorobenzyl group at the C-2 position significantly influences the preferred conformation of the pyrrolidine ring.

Influence of Fluorine Atom Position on Molecular Interactions

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. researchgate.netnih.gov Its effects are highly dependent on its position within the molecule.

The position of the fluorine atom on the benzyl (B1604629) ring is a critical determinant of biological activity. Moving the fluorine from the ortho (2-position) to the meta (3-position) or para (4-position) can lead to vastly different biological profiles. For example, in a series of spiro[indoline-3,3′-pyrrolidin]-2-one derivatives, a 3-fluorophenyl substituent at the 2'-position of the pyrrolidine ring was identified as a ligand for the 5-HT6 receptor. mdpi.com Similarly, in the development of potent MDM2 inhibitors based on a spirooxindole scaffold, a 3-chloro-2-fluorophenyl group was found to be optimal for high binding affinity, highlighting the specific requirements of the binding pocket for a particular substitution pattern. acs.org

These differences arise because each positional isomer presents a unique electrostatic potential surface and steric profile to the biological target. The ortho-fluorine in 2-(2-Fluorobenzyl)pyrrolidine can influence the orientation of the benzyl ring through steric repulsion or intramolecular interactions, which would be absent in the meta or para isomers. This leads to distinct binding modes and, consequently, differential activity and selectivity profiles across various receptors or enzymes.

Fluorine is the most electronegative element, and its substitution on the benzyl ring has significant electronic consequences. researchgate.net The strong electron-withdrawing inductive effect of the fluorine atom can alter the acidity (pKa) of nearby protons and the basicity of the pyrrolidine nitrogen. nih.gov This modulation of electronic properties can affect the strength of hydrogen bonds and other electrostatic interactions with the target protein. researchgate.net For example, a polar C-F bond can participate in favorable dipolar interactions within a hydrophobic binding pocket, enhancing affinity. nih.gov

Sterically, fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom. researchgate.net However, at the ortho position, it can exert a significant steric influence, forcing the benzyl ring to adopt a specific conformation relative to the pyrrolidine ring. This conformational constraint can be beneficial if it pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding. The gauche effect, an observed preference for a gauche conformation in F-C-C-X fragments (where X is an electron-withdrawing group like nitrogen), can further stabilize specific ring puckers in fluorinated pyrrolidines. beilstein-journals.org

Modifications of the Pyrrolidine Ring and Substituents for SAR Elucidation

Systematic modification of the pyrrolidine ring and its substituents is a cornerstone of SAR studies for this class of compounds. These modifications help to probe the steric and electronic requirements of the target's binding site.

The nitrogen atom of the pyrrolidine ring is a common site for modification. In many classes of neurologically active agents, such as monoamine reuptake inhibitors, the nature of the N-substituent is critical for potency and selectivity. nih.govnih.gov Introducing various alkyl, aryl, or functionalized groups on the nitrogen atom can alter the molecule's basicity, lipophilicity, and steric bulk.

For instance, studies on N-benzyl-N-(pyrrolidin-3-yl)carboxamides as dual serotonin (B10506) and noradrenaline reuptake inhibitors showed that the carboxamide moiety was a key pharmacophoric element. nih.gov In other series, substituting the nitrogen with groups like benzyl or tetrahydro-2H-pyran-4-yl led to compounds with selective dual reuptake inhibition profiles. nih.gov These findings indicate that the N-substituent likely engages in important interactions within a secondary binding pocket of the target protein, and optimizing this substituent is a key strategy for enhancing affinity and achieving the desired selectivity profile (e.g., D2 vs. D3 dopamine (B1211576) receptors). mdpi.com

Substituents at other positions on the pyrrolidine ring (C-3, C-4, C-5) can profoundly affect its conformation. nih.gov Electronegative substituents, such as fluorine, at the C-4 position can control the ring's pucker through inductive and stereoelectronic effects. nih.govbeilstein-journals.org For example, a trans-4-fluoroproline (B7722503) favors an exo envelope conformation, while the cis isomer prefers an endo conformation. nih.gov

Introducing sterically demanding groups can also lock the ring into a specific conformation. A tert-butyl group at the C-4 position, for instance, strongly favors a pseudoequatorial orientation, which in turn forces a particular ring pucker. semanticscholar.org These conformational constraints directly impact the orientation of the 2-(2-fluorobenzyl) group at C-2, dictating how it is presented to the binding site. By strategically placing substituents on the pyrrolidine ring, medicinal chemists can fine-tune the molecule's three-dimensional shape to maximize complementarity with its biological target, thereby enhancing potency and selectivity. nih.gov

Stereochemical Implications in Ligand-Target Recognition

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For analogs of this compound, the stereochemistry at the C2 position of the pyrrolidine ring and the conformational flexibility of the ring itself are paramount in defining the ligand's interaction with its biological target. This section explores the profound impact of these stereochemical features on ligand-target recognition.

The pyrrolidine ring is not planar and can adopt various puckered conformations, most commonly described as "endo" and "exo" envelope conformations. The specific puckering of the ring is influenced by the nature and orientation of substituents, which in turn dictates the spatial presentation of the pharmacophoric groups to the receptor binding site. The choice of substituents can effectively "lock" the ring in a preferred conformation, thereby optimizing the interaction with the target protein. For instance, studies on proline derivatives have shown that substituents at the C4 position can control the ring's pucker through steric and electronic effects. This principle is directly applicable to the design of this compound analogs, where the conformation of the pyrrolidine ring will influence the orientation of the 2-fluorobenzyl group.

The chirality at the C2 position of the pyrrolidine ring introduces the possibility of (R) and (S) enantiomers, which can exhibit significantly different biological activities. This is a classic example of stereoselectivity in pharmacology, where one enantiomer (the eutomer) fits optimally into the chiral binding site of a receptor, while the other (the distomer) may have a much lower affinity or even interact with a different target altogether.

Research on a series of N-substituted 2-(benzyl)pyrrolidinyl derivatives as dopamine D2 receptor antagonists provides compelling evidence for this stereoselectivity. In these studies, the biological activity was found to be almost exclusively confined to the (R)-enantiomer. This high degree of stereospecificity underscores the precise geometric requirements of the dopamine D2 receptor binding pocket.

A particularly relevant example is a study on substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, which included a (R)-N-[(1-(4-fluoro-benzyl)-2-pyrrolidinyl)methyl]benzamide, a close analog of the compound of interest. The research demonstrated that the (R)-enantiomers were potent inhibitors of [3H]spiperone binding to rat striatal dopamine D2 receptors, with IC50 values in the nanomolar range. In contrast, the corresponding (S)-enantiomers were significantly less active.

The table below, derived from data on these closely related analogs, illustrates the dramatic effect of stereochemistry on dopamine D2 receptor affinity.

CompoundStereochemistryDopamine D2 Receptor Affinity (IC50, nM)
N-[(1-benzyl-2-pyrrolidinyl)methyl]-5-bromo-2,3-dimethoxybenzamide(R)1.2
N-[(1-benzyl-2-pyrrolidinyl)methyl]-5-bromo-2,3-dimethoxybenzamide(S)>1000
(R)-N-[(1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl]-5-bromo-2,3-dimethoxybenzamide(R)0.9

The profound difference in affinity between the enantiomers highlights the importance of the three-point interaction model of chiral recognition, where a specific spatial arrangement of at least three interacting groups on the ligand is necessary for optimal binding to a chiral receptor site. X-ray crystallographic analysis of a related potent (R)-enantiomer revealed a solid-state conformation where the 4-fluorobenzyl group is folded over the salicylamide (B354443) moiety. This folded conformation may be indicative of the bioactive conformation adopted upon binding to the receptor, where the 2-fluorobenzyl group likely occupies a specific hydrophobic pocket.

Biological and Pharmacological Investigations of 2 2 Fluorobenzyl Pyrrolidine Derivatives

General Biological Activities Associated with Pyrrolidine (B122466) Derivatives

The pyrrolidine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological effects. These activities are largely influenced by the nature and stereochemistry of the substituents on the pyrrolidine ring.

Antimicrobial and Antiviral Activity: Pyrrolidine derivatives have been extensively investigated for their potential to combat infectious diseases. They have shown activity against a variety of bacterial and viral pathogens. For instance, certain polysubstituted pyrrolidines have demonstrated antibacterial properties. nih.gov The introduction of a fluorobenzyl group is a strategy that has been explored for the synthesis of new bioactive compounds. sphinxsai.com

Anticancer Activity: A significant area of research has focused on the anticancer potential of pyrrolidine-containing molecules. These compounds have been found to exhibit cytotoxic effects against various cancer cell lines. mdpi.com The derivatization of the pyrrolidine ring with moieties such as spirooxindoles, thiazoles, and coumarins has yielded compounds with significant anticancer activity. mdpi.com

Enzyme Inhibition: Pyrrolidine derivatives are known to act as inhibitors of various enzymes, which is a key mechanism for their therapeutic effects. For example, they have been designed as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, making them potential candidates for the management of type 2 diabetes. nih.gov

Central Nervous System (CNS) Activity: The pyrrolidine ring is a common feature in many CNS-active drugs. Derivatives have been explored for their potential as anticonvulsants, antidepressants, and for their role in modulating nicotinic acetylcholine receptors. biointerfaceresearch.comunimi.it

The diverse biological activities of pyrrolidine derivatives are summarized in the table below:

Biological ActivityExamples of Pyrrolidine Derivatives
AntimicrobialPolysubstituted pyrrolidines, N-benzyl substituted pyrrolidines
AnticancerSpirooxindole-pyrrolidines, Thiazole-pyrrolidines
Enzyme InhibitionPyrrolidine-based α-amylase and α-glucosidase inhibitors
CNS ActivityPyrrolidin-2-one derivatives, Nicotinic acetylcholine receptor ligands

Molecular Mechanisms of Action and Target Interactions

The therapeutic effects of 2-(2-Fluorobenzyl)pyrrolidine derivatives are underpinned by their interactions with specific biological targets. Understanding these molecular mechanisms is crucial for the rational design of more potent and selective drugs.

Enzyme Inhibition Studies

While specific enzyme inhibition studies for this compound are not extensively documented in publicly available literature, the broader class of pyrrolidine derivatives has been a fertile ground for the discovery of enzyme inhibitors. The structural features of the pyrrolidine ring, including its ability to form hydrogen bonds and its conformational flexibility, allow for effective binding to the active sites of various enzymes.

Structure-activity relationship (SAR) studies on pyrrolidine derivatives as enzyme inhibitors have revealed key insights. For instance, in the context of α-amylase and α-glucosidase inhibition, the nature of substituents on the pyrrolidine ring plays a critical role in determining the inhibitory potency. nih.gov The presence of specific functional groups can enhance the binding affinity to the enzyme's active site, leading to improved inhibition.

Receptor Ligand Binding and Modulation

Pyrrolidine derivatives have been shown to interact with a variety of receptors, modulating their activity. A notable example is their interaction with nicotinic acetylcholine receptors (nAChRs). Certain pyrrolidinyl benzofurans and benzodioxanes have demonstrated high affinity and selectivity for the α4β2 subtype of nAChRs. unimi.it The substitution pattern on the aromatic ring attached to the pyrrolidine moiety significantly influences the binding affinity and functional activity at these receptors. unimi.it While direct receptor binding studies for this compound are limited, the established role of the pyrrolidine scaffold as a receptor ligand suggests that this compound and its derivatives could also exhibit activity at various receptor targets.

Preclinical Evaluation of Therapeutic Potential

The preclinical evaluation of this compound derivatives has explored their potential in treating infectious diseases and cancer.

Anti-infective Activity Studies

The search for new antimicrobial agents is a critical area of research. A study investigating fluorine-containing N-benzyl substituted pyrrolidine derivatives reported the synthesis and antibacterial screening of mono-(2-fluorobenzyl)pyrrolidine. sphinxsai.com The antibacterial activity of these compounds was evaluated against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) using the agar disc-diffusion method. sphinxsai.com While the detailed results for the 2-fluorobenzyl derivative were not specified in the abstract, the study highlights the exploration of such compounds for their anti-infective properties. sphinxsai.com

The table below summarizes the bacterial strains used in the screening of N-benzyl substituted pyrrolidine derivatives.

Bacterial StrainGram Stain
Staphylococcus aureusPositive
Bacillus subtilisPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative

Anticancer Research Applications

The general strategy of incorporating a pyrrolidine ring into larger molecular scaffolds has led to the discovery of potent anticancer agents. For example, spiro-pyrrolidine derivatives have been investigated for their cytotoxic effects. mdpi.com These findings suggest that this compound could serve as a valuable building block for the synthesis of novel anticancer compounds.

Neuropharmacological Investigations

Derivatives of the pyrrolidine scaffold have been the subject of extensive neuropharmacological research due to their structural resemblance to endogenous neurotransmitters and their ability to interact with various central nervous system (CNS) targets. Studies have explored their potential as anticonvulsants, cognitive enhancers, and modulators of neurotransmitter systems.

Research into pyrrolidine-2,5-dione derivatives has identified compounds with significant anticonvulsant properties. For instance, certain 1,3-disubstituted pyrrolidine-2,5-diones have been evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice nih.gov. Similarly, a series of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione hybrids demonstrated anticonvulsant activity in MES and 6 Hz animal models nih.govfrontiersin.org. One compound from this series, designated 53b, was particularly active with an ED50 of 62.14 mg/kg in the MES test and 75.59 mg/kg in the 6 Hz test nih.gov.

The neuroprotective effects of novel pyrrolidine-2-one derivatives have been investigated in models of cognitive impairment nih.gov. These studies assessed learning and memory parameters and evaluated biochemical markers such as acetylcholinesterase (AChE) and oxidative stress indicators nih.gov. The results suggest that these derivatives could be promising candidates for conditions associated with cognitive deficits nih.gov. Further research has identified pyrrolidine-based benzenesulfonamide derivatives as potent acetylcholinesterase inhibitors, with some compounds exhibiting Ki values in the nanomolar range nih.gov.

Other investigations have focused on the interaction of pyrrolidine derivatives with specific neural receptors and transporters. For example, certain α-pyrrolidinophenones, like 3,4-MDPV and pyrovalerone, have been shown to produce psychostimulant effects by increasing extracellular dopamine (B1211576) levels in the striatum researchgate.net. Additionally, some pyrrolidine-containing derivatives have been designed as antagonists for the chemokine receptor CXCR4, which is implicated in various neurological and disease processes frontiersin.org. One such derivative demonstrated a strong binding affinity to the CXCR4 receptor with an IC50 value of 79 nM frontiersin.org.

Table 1: Neuropharmacological Activity of Selected Pyrrolidine Derivatives

Compound Class/Derivative Test Model Activity Type Key Findings Reference
3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione (Compound 53b) MES Test (mice) Anticonvulsant ED50 = 62.14 mg/kg nih.gov
3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione (Compound 53b) 6 Hz Test (mice) Anticonvulsant ED50 = 75.59 mg/kg nih.gov
Pyrrolidine-based Benzenesulfonamide (Compound 19a) In vitro AChE Inhibition Ki = 22.34 ± 4.53 nM nih.gov
Pyrrolidine-based Benzenesulfonamide (Compound 19b) In vitro AChE Inhibition Ki = 27.21 ± 3.96 nM nih.gov
Pyrrolidine-containing CXCR4 Antagonist (Compound 26) In vitro Receptor Binding IC50 = 79 nM frontiersin.org

Anti-inflammatory and Analgesic Properties

The pyrrolidine core is a key feature in several compounds investigated for anti-inflammatory and analgesic activities. The mechanism of action for many of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation and pain. nih.gov

Ketorolac, a well-known non-steroidal anti-inflammatory drug (NSAID), belongs to the pyrrolo-pyrrolidine class and is used for its analgesic properties in treating various types of pain nih.govresearchgate.net. Mechanistic studies have shown that Ketorolac inhibits both COX-1 and COX-2, with a reported IC50 value of 0.02 µM for COX-1 and 0.12 µM for COX-2 researchgate.net. Another pyrrolidine analog, Indomethacin, also functions as an NSAID by inhibiting the cyclooxygenase enzyme nih.gov.

Research has explored novel pyrrolidine derivatives for their potential to alleviate pain and inflammation. In one study, pyrrolidinomorphinane derivatives were assessed in visceral pain models. Two agents, 7,8-(N-phenylpyrrolidino)-tetrahydrooripavin (Agent I) and 7,8-[N-(p-bromophenyl)-pyrrolidino]-tetrahydrooripavin (Agent II), completely inhibited writhing induced by both acetic acid and acetylcholine, demonstrating a potent antinociceptive effect researchgate.net. Similarly, certain 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione hybrids were evaluated for antinociceptive activity using hot plate and writhing tests nih.govfrontiersin.org. One derivative demonstrated an analgesic effect comparable to that of aspirin in the writhing test nih.gov.

Other studies have focused on different molecular targets. For instance, benzoxazole clubbed 2-pyrrolidinones have been developed as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system which plays a role in pain modulation mdpi.com. Two compounds from this series, a 4-NO2 derivative (Compound 19) and a 4-SO2NH2 derivative (Compound 20), were found to be highly potent MAGL inhibitors with IC50 values of 8.4 nM and 7.6 nM, respectively mdpi.com. In a formalin-induced nociception test, Compound 20 was shown to reduce the pain response in a dose-dependent manner mdpi.com.

Table 2: Anti-inflammatory and Analgesic Activity of Selected Pyrrolidine Derivatives

Compound/Derivative Target/Test Model Activity Type Key Findings (IC50 / Effect) Reference
Ketorolac COX-1 Anti-inflammatory 0.02 µM researchgate.net
Ketorolac COX-2 Anti-inflammatory 0.12 µM researchgate.net
Compound 20 (4-SO2NH2 derivative of benzoxazole clubbed 2-pyrrolidinone) MAGL Analgesic 7.6 nM mdpi.com
Compound 19 (4-NO2 derivative of benzoxazole clubbed 2-pyrrolidinone) MAGL Analgesic 8.4 nM mdpi.com
Agent I (7,8-(N-phenylpyrrolidino)-tetrahydrooripavin) Acetic acid-induced writhing Analgesic Complete inhibition researchgate.net
Agent II (7,8-[N-(p-bromophenyl)-pyrrolidino]-tetrahydrooripavin) Acetic acid-induced writhing Analgesic Complete inhibition researchgate.net

Other Potential Biological Activities

Beyond their effects on the central nervous system and inflammatory pathways, derivatives of this compound have been explored for a variety of other biological activities, including anticancer, antimicrobial, and enzyme inhibitory functions.

Anticancer Activity The pyrrolidine scaffold is present in numerous compounds evaluated for their antiproliferative effects against various cancer cell lines. mdpi.com For example, spiro[pyrrolidine-3,3′-oxindoles] have been investigated as potential agents against breast cancer nih.gov. A series of thiophen-containing pyrrolidine derivatives showed notable activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with one compound exhibiting IC50 values of 17 µM and 19 µM, respectively nih.gov. Furthermore, certain thiosemicarbazone pyrrolidine–copper(II) complexes have demonstrated potent anticancer activity. One such complex was found to be approximately three times more potent than the reference drug cisplatin against the SW480 colon cancer cell line, with an IC50 value of 0.99 ± 0.09 µM. nih.govfrontiersin.org

Antimicrobial and Antiviral Activity The pyrrolidine nucleus is a common feature in molecules with antimicrobial properties nih.gov. Anisomycin, a naturally occurring pyrrolidine alkaloid, is known to be an antibiotic that inhibits bacterial protein synthesis nih.gov. Synthetic derivatives have also shown promise. A series of pyrrolidine-thiazole derivatives were tested for antibacterial activity, with one compound containing a 4-fluorophenyl substituent showing significant activity against B. cereus and S. aureus strains, with MIC values of 21.70 ± 0.36 µg/mL and 30.53 ± 0.42 µg/mL, respectively nih.gov. The pyrrolidine scaffold is also known to be a component of compounds that inhibit reverse transcriptase in HIV-1 nih.gov.

Enzyme Inhibition The versatility of the pyrrolidine structure allows it to be incorporated into inhibitors for various enzymes. Novel pyrrolidine sulfonamide derivatives have been synthesized and evaluated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for managing type 2 diabetes. One derivative with a 4-trifluorophenyl substitution showed the best inhibition, with an IC50 of 11.32 ± 1.59 μM nih.gov.

Table 3: Other Biological Activities of Selected Pyrrolidine Derivatives

Compound Class/Derivative Activity Type Target/Cell Line Key Findings (IC50 / MIC) Reference
Thiophen-containing pyrrolidine Anticancer MCF-7 17 µM nih.gov
Thiophen-containing pyrrolidine Anticancer HeLa 19 µM nih.gov
Thiosemicarbazone pyrrolidine–copper(II) complex (37a) Anticancer SW480 0.99 ± 0.09 µM nih.govfrontiersin.org
Pyrrolidine-thiazole derivative (51a) Antibacterial B. cereus 21.70 ± 0.36 µg/mL nih.gov
Pyrrolidine sulfonamide derivative (23d) Enzyme Inhibition DPP-IV 11.32 ± 1.59 μM nih.gov

Computational and Theoretical Studies on 2 2 Fluorobenzyl Pyrrolidine Systems

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to explore the interaction between a small molecule (ligand), such as 2-(2-Fluorobenzyl)pyrrolidine, and a biological macromolecule (target), typically a protein or enzyme. These methods are crucial in drug discovery for predicting binding affinity and understanding the mechanism of action. researchgate.netnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor. scispace.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the target and scoring them based on their binding energy. For this compound derivatives, docking studies can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex. ijper.org For instance, studies on similar pyrrolidin-2-one derivatives targeting the acetylcholinesterase (AChE) enzyme have used docking to predict binding affinity, with higher negative scores indicating stronger potential binding. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the ligand-target complex over time. researchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the complex's stability, conformational changes, and the persistence of interactions identified in docking. scispace.com For a potential drug candidate like a derivative of this compound, an MD simulation could confirm whether the binding pose predicted by docking is stable in a simulated physiological environment. nih.gov

The table below illustrates hypothetical docking scores for this compound and its analogs against a generic protein kinase target, demonstrating how computational screening can rank potential inhibitors.

CompoundDocking Score (kcal/mol)Key Predicted Interactions
This compound -8.5Hydrogen bond with ASN 85; Pi-Pi stacking with TYR 62
2-(3-Fluorobenzyl)pyrrolidine-8.2Hydrogen bond with ASN 85
2-(4-Fluorobenzyl)pyrrolidine-8.8Hydrogen bond with ASN 85; Pi-Pi stacking with TYR 62; Halogen bond with LEU 10
2-Benzylpyrrolidine-7.9Pi-Pi stacking with TYR 62

This is an interactive data table. The data is illustrative and not based on experimental results.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules. arabjchem.org These methods provide fundamental insights into the electronic structure, stability, and chemical reactivity of this compound. nih.gov

Key properties calculated using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. arabjchem.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. niscpr.res.in

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is invaluable for predicting how the molecule will interact with other reagents or a biological target. tandfonline.com

Heats of Formation (HOF): These calculations determine the energy change when a compound is formed from its constituent elements, providing a measure of its thermodynamic stability. niscpr.res.in

The following table presents hypothetical DFT-calculated electronic properties for this compound.

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-0.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)5.7 eVSuggests high kinetic stability
Dipole Moment2.1 DebyeIndicates moderate polarity

This is an interactive data table. The data is illustrative and not based on experimental results.

These calculations help rationalize the molecule's behavior in chemical reactions and its potential binding modes with biological targets. nih.gov

Predicting and Optimizing Synthetic Pathways via Computational Methods

Computational chemistry offers powerful tools to predict and refine the synthetic routes for complex molecules like this compound. By modeling reaction mechanisms, transition states, and intermediates, chemists can evaluate the feasibility of different synthetic pathways before undertaking extensive laboratory work. nih.gov

Retrosynthesis Analysis: Computational software can assist in retrosynthesis by identifying potential disconnections in the target molecule to suggest simpler, commercially available precursors. For this compound, a common disconnection would be between the pyrrolidine (B122466) ring and the benzyl (B1604629) group, suggesting a synthesis from proline or a derivative and a 2-fluorobenzyl halide.

Reaction Mechanism and Energetics: Quantum chemical methods can be used to model the entire reaction coordinate for a proposed synthetic step. This allows for the calculation of activation energies and reaction enthalpies, providing a quantitative assessment of a reaction's kinetic and thermodynamic viability. For example, different catalysts or solvent conditions can be simulated to find those that lower the activation energy, thus optimizing the reaction for higher yield and faster rates. The synthesis of pyrrolidine rings can be achieved through various methods, including multicomponent reactions like the Betti reaction or through cycloadditions, the mechanisms of which can be computationally elucidated. mdpi.comresearchgate.net

The table below shows a hypothetical comparison of two potential synthetic routes to this compound, calculated using DFT.

Synthetic RouteKey StepCalculated Activation Energy (kcal/mol)Calculated Reaction Enthalpy (kcal/mol)Predicted Feasibility
Route AReductive amination of 1,4-dicarbonyl with 2-fluorobenzylamine25.4-15.2Kinetically moderate, thermodynamically favorable
Route BN-alkylation of pyrrolidine with 2-fluorobenzyl bromide18.1-10.5Kinetically favorable, thermodynamically favorable

This is an interactive data table. The data is illustrative and not based on experimental results.

Investigating Structure-Directing Effects in Material Synthesis

Substituted pyrrolidines can function as structure-directing agents (SDAs), or templates, in the synthesis of porous materials such as zeolites and hybrid organic-inorganic solids. researchgate.net The size, shape, and charge distribution of the SDA molecule guide the assembly of inorganic precursors (e.g., silica (B1680970), alumina) into a specific framework, resulting in a material with a well-defined pore structure.

Computational modeling is essential for understanding and predicting these templating effects.

Host-Guest Interactions: Simulations can model the non-covalent interactions (van der Waals forces, hydrogen bonds) between the this compound molecule and the inorganic framework precursors.

Template Fitting: By calculating the interaction energies of the SDA within different potential pore structures, researchers can predict which inorganic framework is most likely to form in the presence of that specific template. This allows for the rational design of SDAs to target the synthesis of materials with desired pore sizes and topologies.

Hybrid materials incorporating pyrrolidine fragments into mesoporous silica supports have been prepared, where the pyrrolidine unit influences the final textural properties of the material. researchgate.net Computational studies can correlate the molecular properties of the SDA with the resulting material properties.

SDA Molecular PropertyInfluence on Material Structure
Molecular VolumeDetermines the void space and pore volume of the final material.
Molecular ShapeGuides the geometry of the channels and cages within the framework.
Charge DistributionAffects the interaction with inorganic precursors and the charge balance of the final framework.
Conformational FlexibilityInfluences the ability of the SDA to adapt to the forming pore structure.

This is an interactive data table.

Through such computational investigations, molecules like this compound can be evaluated for their potential as templates in the creation of novel functional materials.

Emerging Research Avenues and Future Perspectives for 2 2 Fluorobenzyl Pyrrolidine

Development of Novel Synthetic Methodologies

While general methods for synthesizing 2-substituted pyrrolidines are established, future research could focus on developing more efficient, stereoselective, and scalable routes specifically for 2-(2-Fluorobenzyl)pyrrolidine. The pyrrolidine (B122466) ring is a common feature in many pharmaceutical drugs and natural alkaloids, driving continuous innovation in its synthesis. whiterose.ac.uk

Current synthetic strategies often involve multi-step processes. researchgate.net A key area for development is the use of asymmetric catalysis to control the stereochemistry at the C2 position, which is crucial for biological activity. Promising avenues include:

Biocatalytic Approaches: Employing enzymes like transaminases could provide a highly stereoselective route starting from commercially available ω-chloroketones. acs.org This method offers high enantiomeric excess, which is a significant advantage over some traditional chemical methods. acs.org

Asymmetric Cycloadditions: The use of chiral auxiliaries, such as tert-butanesulfinamide, in 1,3-dipolar cycloaddition reactions can produce highly substituted pyrrolidines with excellent diastereoselectivity. researchgate.net

Multicomponent Reactions (MCRs): Designing a one-pot MCR could construct the this compound scaffold with multiple stereocenters in a single, efficient operation. nih.gov

Synthetic Approach Key Features Potential Advantages
Transaminase-Triggered CyclizationUses ω-chloroketones and enzymes. acs.orgHigh enantiomeric excess (>99.5%), environmentally friendly. acs.org
Chiral Auxiliary-Mediated CycloadditionEmploys N-tert-butanesulfinylimines. researchgate.netHigh diastereoselectivity, applicable to various proline derivatives. researchgate.net
Asymmetric Multicomponent ReactionOne-pot reaction with multiple starting materials. nih.govHigh efficiency, rapid construction of complex structures. nih.gov
Catalytic C-H FunctionalizationDirect functionalization of the pyrrolidine ring. nih.govStreamlined synthesis from readily available pyrrolidines. nih.gov

Exploration of Undiscovered Biological Targets

The structural similarity of this compound to known bioactive molecules suggests it may interact with a range of biological targets. The benzylpyrrolidine scaffold is a key component in compounds targeting various receptors and enzymes. nih.govresearchgate.net Future research should involve broad screening campaigns and hypothesis-driven investigations to identify novel targets.

Potential target classes for investigation include:

Ion Channels and Receptors in the CNS: Pyrrolidine derivatives are known to act on the central nervous system. nih.gov Given this precedent, targets such as NMDA receptors, muscarinic receptors, or sigma (σ) receptors could be explored. nih.govuran.ua The lipophilicity imparted by the fluorobenzyl group may facilitate crossing the blood-brain barrier.

Enzyme Inhibition: Many enzymes are modulated by pyrrolidine-containing inhibitors. Future studies could investigate the effect of this compound on enzymes like autotaxin (ATX), which is involved in inflammatory conditions, or various proteases and kinases. nih.gov

Antimicrobial and Antiviral Targets: The pyrrolidine nucleus is found in several antimicrobial and antiviral agents, including the antibiotic anisomycin. frontiersin.orgnih.gov Screening against a panel of pathogenic bacteria, fungi, and viruses could reveal novel therapeutic applications.

Computational methods, such as inverse docking, can be employed to predict potential binding partners by screening the structure of this compound against a database of known protein structures. clinmedkaz.org

Advanced SAR and Rational Drug Design Approaches

A systematic exploration of the structure-activity relationships (SAR) for this compound is essential for optimizing its biological activity once a primary target is identified. Rational drug design, guided by computational modeling and structural biology, will be crucial for developing potent and selective analogs. nih.gov

Key areas for future SAR studies include:

Stereochemistry: The absolute configuration (R or S) at the C2 position of the pyrrolidine ring is expected to have a profound impact on biological activity. Future work must involve the synthesis and evaluation of both enantiomers.

Fluorine Substitution Pattern: While the current focus is on the 2-fluoro isomer, exploring other positions on the benzyl (B1604629) ring (3-fluoro, 4-fluoro) or multiple fluorine substitutions could significantly alter the molecule's electronic properties and binding interactions. tandfonline.comrsc.orgnih.gov Studies on fluorinated benzylamines have shown that the position of the fluorine atom strongly influences substrate activity for enzymes like monoamine oxidase B. tandfonline.com

Pyrrolidine Ring Modifications: Introducing substituents on the pyrrolidine ring itself (at positions 3, 4, or 5) or on the ring nitrogen can modulate potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement: Replacing the benzyl group with other aromatic or heteroaromatic rings could lead to improved interactions with the target protein.

These efforts can be accelerated by using X-ray crystallography to determine the binding mode of this compound within its target, allowing for precise, structure-based design of next-generation compounds. nih.gov

Applications in Chemical Biology Tools and Probes

Beyond its direct therapeutic potential, this compound can serve as a scaffold for the development of chemical probes to study biological systems. nih.gov These tools are invaluable for target identification, validation, and understanding complex cellular pathways.

Future research could focus on developing derivatives of this compound as:

Fluorescent Probes: Attaching a fluorophore to the molecule would allow for visualization of its localization and interaction with targets within living cells. A specific fluorescent probe for the parent pyrrolidine has been developed, demonstrating the feasibility of this approach. nih.gov

Affinity-Based Probes: Incorporating a photoreactive group or a bio-orthogonal handle (e.g., an alkyne or azide) would enable covalent labeling and subsequent identification of binding partners via mass spectrometry-based proteomics.

PET Ligands: The introduction of a radioactive isotope, such as fluorine-18, into the fluorobenzyl group could create a positron emission tomography (PET) tracer for in vivo imaging of its biological target in the brain or other organs. nih.gov The development of fluorinated ligands for PET imaging is a well-established strategy in neuroscience and oncology. ccspublishing.org.cnnih.gov

These chemical biology tools would not only advance our understanding of the targets of this compound but also contribute to the broader field of chemical biology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.